NEP1-40 vs. Vehicle Control: BBB Locomotor Score Improvement in Delayed Systemic Administration
In a mouse dorsal hemisection SCI model, subcutaneous NEP1-40 administration via osmotic minipump produced significantly higher BBB locomotor scores compared to vehicle-treated controls. The treatment effect persisted when NEP1-40 initiation was delayed up to 7 days post-injury [1].
| Evidence Dimension | Locomotor function (BBB open-field score) |
|---|---|
| Target Compound Data | BBB score of 10.5 ± 0.8 (NEP1-40 delayed treatment, 3 weeks post-injury) |
| Comparator Or Baseline | Vehicle control: BBB score of 7.2 ± 0.6 |
| Quantified Difference | Increase of 3.3 points on BBB scale (p < 0.01) |
| Conditions | Mouse T8 dorsal hemisection; subcutaneous NEP1-40 (0.25 mg/kg/day) initiated 7 days post-injury via osmotic minipump; assessment at 3 weeks |
Why This Matters
This demonstrates that NEP1-40 retains efficacy when administered in a clinically relevant delayed time window, a parameter critical for experimental designs targeting subacute spinal cord injury.
- [1] Li S, Strittmatter SM. Delayed systemic Nogo-66 receptor antagonist promotes recovery from spinal cord injury. J Neurosci. 2003;23(10):4219-4227. View Source
